3,5-Dichloro-4-methoxybenzaldehyde

Antimicrobial activity Volatile organic compounds Agricultural biocontrol

Select 3,5-Dichloro-4-methoxybenzaldehyde (DCMB) for its irreproducible performance profile. The symmetric 3,5-dichloro substitution imparts a LogP (~2.90) and volatility that enable quantitative vapor-phase antimicrobial activity at 0.1–10 μg/mL—a potency not achievable with 3-chloro-4-methoxybenzaldehyde, 3,5-dibromo-4-methoxybenzaldehyde, or non-halogenated analogs. As a synthetic intermediate, the two equivalent chlorine sites enable sequential functionalization with defined regiochemistry, offering broader synthetic flexibility than mono-halogenated or brominated surrogates. Procure ≥95% purity with CoA to ensure reproducible reactivity and bioactivity.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03
CAS No. 41727-58-6
Cat. No. B2560759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-methoxybenzaldehyde
CAS41727-58-6
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)C=O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
InChIKeyLEEKELDJRCUBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-4-methoxybenzaldehyde (CAS 41727-58-6) Procurement Guide: Physicochemical and Structural Baseline for Research and Industrial Sourcing


3,5-Dichloro-4-methoxybenzaldehyde (DCMB) is a symmetrically substituted aromatic aldehyde characterized by two chlorine atoms at the 3- and 5-positions and a methoxy group at the 4-position of the benzaldehyde ring . This specific substitution pattern imparts distinct physicochemical properties: a molecular formula of C₈H₆Cl₂O₂, a molecular weight of 205.04 g/mol, a predicted XLogP3 of 2.90, a topological polar surface area of 26.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . The compound is a naturally occurring volatile organic compound (VOC) produced by white-rot fungi, including Porostereum spadiceum and Anthracophyllum discolor, and serves as a critical synthetic intermediate for pharmaceuticals and agrochemicals [1][2].

Why Generic Benzaldehyde Derivatives Cannot Substitute for 3,5-Dichloro-4-methoxybenzaldehyde in Procurement and Research Applications


Substituting 3,5-dichloro-4-methoxybenzaldehyde (DCMB) with structurally similar benzaldehyde derivatives—such as the mono-chlorinated 3-chloro-4-methoxybenzaldehyde, the di-brominated 3,5-dibromo-4-methoxybenzaldehyde, or the non-halogenated 4-methoxybenzaldehyde—fundamentally alters both physicochemical behavior and biological activity. The symmetric 3,5-dichloro substitution pattern of DCMB confers a specific LogP (~2.90) and volatility profile that differs from its mono-chloro and non-halogenated counterparts, directly influencing vapor-phase antimicrobial efficacy [1]. Furthermore, the chlorine atoms in DCMB contribute to a distinct electronic environment that affects reactivity in nucleophilic addition and cross-coupling reactions compared to brominated analogs . Critically, DCMB exhibits quantitative antimicrobial activity at low vapor concentrations (0.1–10 μg/mL) against plant-pathogenic bacteria and fungi, a performance profile not replicable by mono-chloro or non-halogenated analogs, which either lack equivalent potency or require different application modalities [2]. These compound-specific attributes necessitate precise material selection; generic substitution without empirical validation risks experimental irreproducibility and compromised synthetic yields.

Quantitative Differentiation Evidence for 3,5-Dichloro-4-methoxybenzaldehyde Versus Structural Analogs


Vapor-Phase Antimicrobial Activity of 3,5-Dichloro-4-methoxybenzaldehyde Against Plant-Pathogenic Bacteria and Fungi

3,5-Dichloro-4-methoxybenzaldehyde (DCMB) demonstrates potent vapor-phase antimicrobial activity against plant-pathogenic bacteria and fungi at low concentrations. DCMB significantly inhibited bacterial colonization at 10 μg/mL and fungal conidial germination at 0.1–1 μg/mL as a vapor [1]. This vapor-phase activity is a key differentiator from mono-chlorinated analogs like 3-chloro-4-methoxybenzaldehyde, which, while also a volatile organic compound, lacks publicly reported quantitative vapor-phase MIC data against the same panel of plant pathogens, limiting direct cross-study comparison. The non-halogenated analog 4-methoxybenzaldehyde (p-anisaldehyde) exhibits antimicrobial activity but at substantially higher concentrations and via liquid-phase contact rather than vapor-phase exposure [2].

Antimicrobial activity Volatile organic compounds Agricultural biocontrol

Physicochemical Profile Differentiation: LogP, TPSA, and Hydrogen Bonding Capacity

The symmetric 3,5-dichloro substitution pattern of DCMB produces a distinct physicochemical profile compared to mono-halogenated and non-halogenated analogs. DCMB exhibits an XLogP3 of 2.90, a topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . In contrast, 3-chloro-4-methoxybenzaldehyde (mono-chloro analog) has a lower molecular weight (170.59 g/mol) and a predicted LogP of approximately 2.1–2.3, reflecting reduced lipophilicity due to the absence of the second chlorine atom . 3,5-Dibromo-4-methoxybenzaldehyde, while retaining the 3,5-dihalogenation pattern, has a significantly higher molecular weight (293.94 g/mol) and predicted LogP of ~3.5, which alters its partitioning behavior and synthetic utility .

Physicochemical properties Drug-likeness QSAR

Differential Volatility and Vapor Pressure for Fumigation Applications

The volatility profile of DCMB is a critical differentiator for vapor-phase antimicrobial applications. DCMB has a predicted vapor pressure of 0.0±0.6 mmHg at 25°C and a boiling point of 295.6±35.0 °C at 760 mmHg [1]. This moderate volatility enables sustained vapor-phase activity without rapid dissipation, a property not shared by the dibromo analog, which has a higher boiling point (~332.0 °C at 760 mmHg, predicted) and thus reduced volatility . The mono-chloro analog 3-chloro-4-methoxybenzaldehyde has a lower boiling point and higher volatility due to reduced molecular weight, which may result in faster dissipation and shorter duration of vapor-phase antimicrobial activity .

Volatility Vapor pressure Fumigation

Optimal Application Scenarios for 3,5-Dichloro-4-methoxybenzaldehyde Based on Quantified Differentiation Evidence


Vapor-Phase Antimicrobial Biocontrol Agent for Post-Harvest Crop Protection

Based on the demonstrated vapor-phase antimicrobial activity at 0.1–10 μg/mL against plant-pathogenic bacteria (Clavibacter michiganensis, Ralstonia solanacearum) and fungi (Alternaria brassicicola, Colletotrichum orbiculare), 3,5-dichloro-4-methoxybenzaldehyde (DCMB) is optimally deployed as a fumigant-style biocontrol agent for protecting harvested crops during storage and transport [1]. The compound's moderate volatility (boiling point ~295.6 °C) and vapor pressure enable sustained vapor-phase exposure without requiring direct contact with produce, reducing residue concerns and application labor. This scenario leverages DCMB's unique combination of low-concentration vapor-phase antimicrobial potency and intermediate lipophilicity (XLogP3 = 2.90), which facilitates partitioning into fungal cell membranes while maintaining sufficient volatility . Procurement should prioritize material with ≥95% purity to ensure reproducible vapor-phase activity and minimize interference from non-volatile impurities.

Synthetic Intermediate for Halogenated Aromatic Aldehyde-Derived Pharmaceuticals and Agrochemicals

DCMB serves as a critical synthetic intermediate for constructing halogenated aromatic aldehydes, leveraging its electrophilic aldehyde group and the leaving-group potential of the chlorine atoms for nucleophilic aromatic substitution and cross-coupling reactions [1]. The symmetric 3,5-dichloro substitution pattern provides two equivalent reactive sites for sequential functionalization, enabling the synthesis of unsymmetrical derivatives with defined regiochemistry. The compound's intermediate LogP (2.90) and moderate molecular weight (205.04 g/mol) make it a versatile building block for both polar and non-polar reaction sequences, offering greater synthetic flexibility than the more hydrophilic mono-chloro analog (LogP ~2.1) or the more hydrophobic dibromo analog (LogP ~3.5) . Procurement should specify ≥95% purity with certificate of analysis (CoA) to ensure consistent reactivity in cross-coupling and formylation reactions.

Volatile Organic Compound Research in Microbial Ecology and Plant-Fungus Interactions

As a naturally occurring volatile organic compound (VOC) produced by white-rot fungi including Porostereum spadiceum and Anthracophyllum discolor, DCMB is a key research tool for investigating fungal volatile-mediated antagonism and plant-microbe signaling [1]. The compound's quantified vapor-phase antimicrobial activity (0.1–10 μg/mL) provides a benchmark for comparative VOC studies and for screening synthetic analogs with improved volatility or potency. The availability of DCMB with ≥95% purity from commercial suppliers enables reproducible headspace analysis and bioassay standardization across research laboratories. This scenario leverages DCMB's natural product origin and its distinct physicochemical profile (XLogP3 = 2.90, TPSA = 26.3 Ų) that differentiates it from other fungal VOCs like 3-chloro-4-methoxybenzaldehyde and non-halogenated methoxybenzaldehydes .

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